tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Overview
Description
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves a multi-component reaction. For example, a one-pot four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile can be used to synthesize this compound . The reaction is typically carried out under reflux conditions in ethanol, with pyridine as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. For example, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein . This binding can modulate the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a similar core structure but with a nitrile group at the 3-position.
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6-dicarboxylate: This compound has an additional carboxylate group at the 6-position.
Uniqueness
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the carboxylate moiety can affect the compound’s solubility, stability, and ability to interact with biological targets.
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-7-4-8-14-9(13)5-6-12-14/h5-6H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBVCGLNDXQEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857645 | |
Record name | tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-11-6 | |
Record name | tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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